molecular formula C24H28ClN5O5 B554434 Benzyl (S)-(4-(amidinoamino)-1-(((4-methyl-2-oxo-2H-1-benzopyran-7-yl)amino)carbonyl)butyl)carbamate monohydrochloride CAS No. 70375-22-3

Benzyl (S)-(4-(amidinoamino)-1-(((4-methyl-2-oxo-2H-1-benzopyran-7-yl)amino)carbonyl)butyl)carbamate monohydrochloride

Cat. No. B554434
CAS RN: 70375-22-3
M. Wt: 465,50*36,45 g/mole
InChI Key: JYWCRDUTYUBXOL-FYZYNONXSA-N
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Scientific Research Applications

  • Crystal Structure and Synthesis : A study by Kranjc et al. (2012) focused on the synthesis and crystal structures of related compounds, including detailed discussions on hydrogen-bonded dimers and supramolecular aggregation controlled by π–π interactions and weak hydrogen bonding. This research contributes to understanding the molecular structure and potential interactions of similar compounds (Kranjc, Juranovič, Kočevar, & Perdih, 2012).

  • Antimicrobial Activity : Mulwad et al. (2011) investigated the synthesis of biologically active compounds involving a 2-oxo-2H-benzopyran moiety. Their research found significant antibacterial and antifungal activities in the synthesized compounds, suggesting potential pharmaceutical applications (Mulwad, Parmar, & Mir, 2011).

  • Synthesis of Analogous Compounds for Drug Development : A study by Yoshida et al. (2005) on the synthesis of benzothiazole derivatives as antitumor agents demonstrates the relevance of similar chemical structures in the development of new pharmaceuticals. The synthesized compounds exhibited potent inhibitory effects on tumor growth (Yoshida et al., 2005).

  • Vibrational and Electronic Properties : Rao et al. (2016) conducted a combined experimental and theoretical study on the vibrational and electronic properties of a related compound, Benzyl(imino(1H-pyrazol-1-yl)methyl)carbamate. Their research provides insights into the molecular structure and characteristics through vibrational spectroscopy and electronic property analysis (Rao, Prasad, Sri, & Veeraiah, 2016).

  • Cholinesterase Inhibitors : Kos et al. (2021) synthesized a library of novel compounds, including benzylcarbamates, to provide potential acetyl- and butyrylcholinesterase inhibitors. This study highlights the application of similar compounds in neurodegenerative disease research, particularly in Alzheimer's disease (Kos, Kozik, Pindjaková, Jankech, Smoliński, Štěpánková, Hošek, Oravec, Jampílek, & Bąk, 2021).

Safety And Hazards


properties

IUPAC Name

benzyl N-[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]carbamate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N5O5.ClH/c1-15-12-21(30)34-20-13-17(9-10-18(15)20)28-22(31)19(8-5-11-27-23(25)26)29-24(32)33-14-16-6-3-2-4-7-16;/h2-4,6-7,9-10,12-13,19H,5,8,11,14H2,1H3,(H,28,31)(H,29,32)(H4,25,26,27);1H/t19-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYWCRDUTYUBXOL-FYZYNONXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)OCC3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)OCC3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28ClN5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30220638
Record name Benzyl (S)-(4-(amidinoamino)-1-(((4-methyl-2-oxo-2H-1-benzopyran-7-yl)amino)carbonyl)butyl)carbamate monohydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30220638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

502.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl (S)-(4-(amidinoamino)-1-(((4-methyl-2-oxo-2H-1-benzopyran-7-yl)amino)carbonyl)butyl)carbamate monohydrochloride

CAS RN

70375-22-3
Record name Carbamic acid, [(1S)-4-[(aminoiminomethyl)amino]-1-[[(4-methyl-2-oxo-2H-1-benzopyran-7-yl)amino]carbonyl]butyl]-, phenylmethyl ester, monohydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=70375-22-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzyl (S)-(4-(amidinoamino)-1-(((4-methyl-2-oxo-2H-1-benzopyran-7-yl)amino)carbonyl)butyl)carbamate monohydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070375223
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzyl (S)-(4-(amidinoamino)-1-(((4-methyl-2-oxo-2H-1-benzopyran-7-yl)amino)carbonyl)butyl)carbamate monohydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30220638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzyl (S)-[4-(amidinoamino)-1-[[(4-methyl-2-oxo-2H-1-benzopyran-7-yl)amino]carbonyl]butyl]carbamate monohydrochloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzyl (S)-(4-(amidinoamino)-1-(((4-methyl-2-oxo-2H-1-benzopyran-7-yl)amino)carbonyl)butyl)carbamate monohydrochloride
Reactant of Route 2
Reactant of Route 2
Benzyl (S)-(4-(amidinoamino)-1-(((4-methyl-2-oxo-2H-1-benzopyran-7-yl)amino)carbonyl)butyl)carbamate monohydrochloride
Reactant of Route 3
Benzyl (S)-(4-(amidinoamino)-1-(((4-methyl-2-oxo-2H-1-benzopyran-7-yl)amino)carbonyl)butyl)carbamate monohydrochloride
Reactant of Route 4
Reactant of Route 4
Benzyl (S)-(4-(amidinoamino)-1-(((4-methyl-2-oxo-2H-1-benzopyran-7-yl)amino)carbonyl)butyl)carbamate monohydrochloride
Reactant of Route 5
Reactant of Route 5
Benzyl (S)-(4-(amidinoamino)-1-(((4-methyl-2-oxo-2H-1-benzopyran-7-yl)amino)carbonyl)butyl)carbamate monohydrochloride
Reactant of Route 6
Reactant of Route 6
Benzyl (S)-(4-(amidinoamino)-1-(((4-methyl-2-oxo-2H-1-benzopyran-7-yl)amino)carbonyl)butyl)carbamate monohydrochloride

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